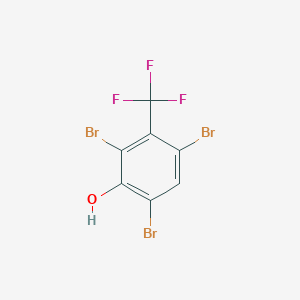

2,4,6-Tribromo-3-(trifluoromethyl)phenol

Übersicht

Beschreibung

2,4,6-Tribromo-3-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H2Br3F3O and its molecular weight is 398.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Environmental Relevance and Toxicity

2,4,6-Tribromo-3-(trifluoromethyl)phenol , widely produced as a brominated phenol, has significant environmental implications. It not only serves as an intermediate in the synthesis of brominated flame retardants but also degrades into such substances. Its widespread environmental presence, including aquatic matrices, house dust, and food, raises concerns due to the limited understanding of its toxicokinetics and toxicodynamics. However, it's worth noting that this compound will remain environmentally relevant due to the introduction of new flame retardants that can degrade into it (Koch & Sures, 2018).

Synthesis and Characterization

The compound has been a subject of various synthesis methods. For instance, 2,4,6-Tribromo-3-hydroxybenzoic acid, an important Trinder reactive alternative enzymatic method for phenol determination, has been synthesized from amino benzoic acid through a series of reactions, achieving a high yield of 93.4% and purity of 99.7% (Feng Yu-chuan, 2012).

Applications in Detection and Sensing

The compound's derivates have been used in various applications. For example, an electrochemical sensor for determining 2,4,6-Tribromophenol was fabricated using surface molecular imprinting technology, showing a low detection limit and good repeatability. This showcases the compound's application in precise and accurate detection methodologies (Xiuling Ma et al., 2015).

Advances in Organic Synthesis

The compound and its derivatives have been at the center of significant advances in organic synthesis. Aryl trifluoromethyl ethers, prevalent in pharmaceuticals, agrochemicals, and materials, have been synthesized through a silver-mediated cross-coupling reaction, demonstrating the compound's importance in producing industrially and medically relevant substances (Jian-Bo Liu et al., 2015).

Pharmaceutical and Material Science Contributions

The compound's derivatives have contributed to pharmaceutical and material sciences. For instance, highly brominated mono- and bis-phenols from the marine red alga were characterized, showcasing radical-scavenging activity, which could have implications in antioxidant and pharmaceutical fields (Xiao-Juan Duan et al., 2007).

Wirkmechanismus

Target of Action

It’s known that organofluorine compounds, like this one, often interact with various enzymes and receptors in the body .

Mode of Action

The molecule consists of a phenolic ring (benzene ring with a hydroxyl group) substituted at three positions (2, 4, and 6) with bromine atoms and a trifluoromethyl group attached at the 3rd position. The presence of three bulky bromine atoms and the electron-withdrawing trifluoromethyl group are notable aspects of its structure.

Biochemical Pathways

It’s known that organofluorine compounds can influence a variety of biochemical pathways due to their interaction with different enzymes and receptors .

Pharmacokinetics

Its physical properties such as melting point (43-44 °c), boiling point (2730±350 °C), and density (2346±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromo-3-(trifluoromethyl)phenol. For instance, at high temperatures, the molecule might undergo thermal decomposition, leading to the cleavage of bonds and formation of smaller fragments including Br radicals, trifluoromethyl fluoride, and phenolic compounds. Furthermore, it’s recommended to store the compound in a dry environment at 2-8°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

2,4,6-Tribromo-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and trifluoromethyl group contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and cytochrome P450 enzymes. These interactions often result in the inhibition or modulation of enzyme activity, affecting cellular redox balance and metabolic processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In various cell lines, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways. This can result in altered gene expression profiles and changes in cellular metabolism, including increased glycolysis and lipid peroxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. In in vitro studies, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vivo studies has shown that it can cause persistent oxidative stress and inflammation, affecting cellular function and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. At high doses, the compound can cause adverse effects such as liver and kidney damage, neurotoxicity, and immunosuppression .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments. It can also bind to serum proteins, facilitating its distribution throughout the body. The compound’s localization and accumulation can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the mitochondria, endoplasmic reticulum, and lysosomes. Its presence in these compartments can affect their function and contribute to the compound’s overall biological effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .

Eigenschaften

IUPAC Name |

2,4,6-tribromo-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br3F3O/c8-2-1-3(9)6(14)5(10)4(2)7(11,12)13/h1,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDTIJKYXZZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623064 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-87-2 | |

| Record name | 2,4,6-Tribromo-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

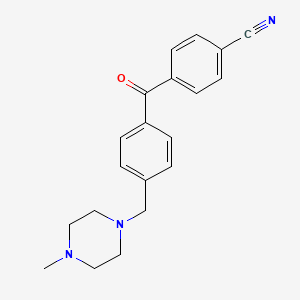

![2-cyano-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613355.png)

![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)

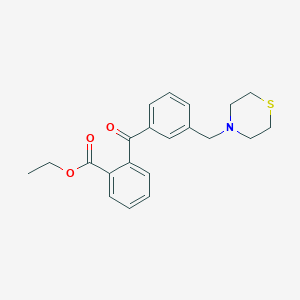

![2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613372.png)